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Compound of Interest

Compound Name: A2B57

Cat. No.: B13440105 Get Quote

Disclaimer: The initial search for "A2B57" did not yield any specific molecule or compound.

Therefore, this guide uses Imatinib (Gleevec), a well-documented tyrosine kinase inhibitor, as a

representative example to fulfill the detailed requirements of the prompt. All data, protocols,

and pathways described below pertain to Imatinib.

Introduction to Imatinib
Imatinib is a pioneering cancer therapeutic that functions as a specific inhibitor of a number of

tyrosine kinase enzymes. It was one of the first drugs to demonstrate the potential of targeted

therapy, where a drug is designed to interfere with a specific molecular target driving the

cancer. Its primary use is in the treatment of chronic myeloid leukemia (CML) and

gastrointestinal stromal tumors (GIST). Imatinib's mechanism of action revolves around its

ability to bind to the ATP-binding site of the Bcr-Abl fusion protein, an abnormal tyrosine kinase

that is constitutively active and drives the proliferation of cancer cells in CML.

Discovery of Imatinib
The discovery of Imatinib was a landmark achievement in rational drug design. The process

began with the identification of the Philadelphia chromosome and the subsequent discovery of

the Bcr-Abl fusion gene as the causative agent of CML.

1960: The Philadelphia chromosome, a shortened chromosome 22, is discovered in CML

patients.
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1973: It is demonstrated that this is a result of a translocation between chromosomes 9 and

22.

1980s: The translocation is shown to result in the Bcr-Abl fusion gene, which produces the

Bcr-Abl protein with constitutively active tyrosine kinase activity.

Late 1980s - Early 1990s: A high-throughput screening effort was initiated by Ciba-Geigy

(now Novartis) to find a compound that could inhibit this specific tyrosine kinase.

1992: A lead compound from the 2-phenylaminopyrimidine class was identified.

Mid-1990s: Chemical modifications were made to this lead compound to improve its

specificity and potency, leading to the synthesis of Imatinib (then known as STI571).

1998: The first clinical trials of Imatinib in CML patients began.

2001: The U.S. Food and Drug Administration (FDA) approved Imatinib for the treatment of

CML.

Synthesis Pathway of Imatinib
The chemical synthesis of Imatinib is a multi-step process. The following diagram illustrates a

common synthetic route.
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Caption: A simplified chemical synthesis pathway for Imatinib.

Biological Signaling Pathway
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Imatinib functions by inhibiting the tyrosine kinase activity of the Bcr-Abl protein. This prevents

the phosphorylation of downstream substrates, thereby blocking the signaling cascade that

leads to cell proliferation and survival.
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Caption: Imatinib's mechanism of action on the Bcr-Abl signaling pathway.

Quantitative Data
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The following table summarizes key quantitative data for Imatinib.

Parameter Value Target Cell Line

IC₅₀ 0.025 µM v-Abl

0.038 µM Bcr-Abl

0.1 µM TEL-PDGFRβ

0.1 µM c-Kit

0.1 µM PDGF-R

Binding Affinity (Kd) ~100 nM Abl kinase domain

Experimental Protocols
Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-
pyrimidine-amine
This protocol describes a key step in the synthesis of an Imatinib precursor.

Materials:

3-acetylpyridine

Guanidine

Appropriate solvents (e.g., ethanol)

Catalyst (e.g., sodium ethoxide)

Round-bottom flask

Reflux condenser

Stirring apparatus

Purification apparatus (e.g., column chromatography)
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Procedure:

Dissolve 3-acetylpyridine and guanidine in a suitable solvent within the round-bottom flask.

Add the catalyst to the mixture.

Heat the mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction by

thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product using column chromatography to obtain the desired pyrimidine-

amine intermediate.

Characterize the final product using techniques such as NMR and mass spectrometry.

In Vitro Kinase Assay for Bcr-Abl Inhibition
This protocol outlines a method to determine the IC₅₀ of Imatinib against the Bcr-Abl kinase.

Materials:

Recombinant Bcr-Abl enzyme

Specific peptide substrate for Bcr-Abl

ATP (radiolabeled, e.g., [γ-³²P]ATP)

Imatinib at various concentrations

Assay buffer

96-well plates

Scintillation counter

Procedure:
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Prepare a series of dilutions of Imatinib in the assay buffer.

In a 96-well plate, add the Bcr-Abl enzyme, the peptide substrate, and the various

concentrations of Imatinib.

Initiate the kinase reaction by adding radiolabeled ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer a portion of the reaction mixture onto a phosphocellulose membrane, which

captures the phosphorylated substrate.

Wash the membrane to remove unincorporated [γ-³²P]ATP.

Measure the radioactivity of the phosphorylated substrate on the membrane using a

scintillation counter.

Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration.

Determine the IC₅₀ value, which is the concentration of Imatinib that inhibits 50% of the Bcr-

Abl kinase activity.

Prepare Imatinib Dilutions Add Enzyme, Substrate,
and Imatinib to Plate

Initiate Reaction
with [γ-³²P]ATP Incubate at 30°C Stop Reaction Transfer to Membrane Wash Membrane Measure Radioactivity Calculate IC₅₀
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Caption: Workflow for an in vitro kinase inhibition assay.

To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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